molecular formula C19H13ClO3 B2827628 6-chloro-3-[(2E)-3-(3-methylphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690215-04-4

6-chloro-3-[(2E)-3-(3-methylphenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B2827628
CAS No.: 690215-04-4
M. Wt: 324.76
InChI Key: NAVBDZMMRJLZQB-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-[(2E)-3-(3-methylphenyl)prop-2-enoyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its chromen-2-one core structure, which is substituted with a chloro group at the 6th position and a 3-(3-methylphenyl)prop-2-enoyl group at the 3rd position. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 6-chloro-3-[(2E)-3-(3-methylphenyl)prop-2-enoyl]-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the condensation of 6-chloro-2H-chromen-2-one with 3-(3-methylphenyl)prop-2-enoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

6-chloro-3-[(2E)-3-(3-methylphenyl)prop-2-enoyl]-2H-chromen-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Comparison with Similar Compounds

Similar compounds to 6-chloro-3-[(2E)-3-(3-methylphenyl)prop-2-enoyl]-2H-chromen-2-one include other coumarin derivatives such as:

What sets this compound apart is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

IUPAC Name

6-chloro-3-[(E)-3-(3-methylphenyl)prop-2-enoyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO3/c1-12-3-2-4-13(9-12)5-7-17(21)16-11-14-10-15(20)6-8-18(14)23-19(16)22/h2-11H,1H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVBDZMMRJLZQB-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.